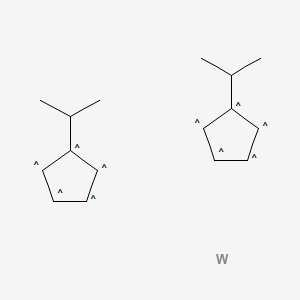
Ferroceneacetic acid, 98%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ferroceneacetic acid, with the chemical formula C12H12FeO2, is an organometallic compound that features a ferrocene moiety attached to an acetic acid group. This compound is known for its unique properties, including its stability and versatility in various chemical reactions. It appears as a gold to orange-brown crystalline powder and has a melting point of approximately 158-160°C .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ferroceneacetic acid can be synthesized through a multi-step process starting from acetylferrocene. One common method involves the reaction of acetylferrocene with morpholine, sodium sulfide nonahydrate, and sulfur at 128°C for 7 hours. The reaction mixture is then treated with sodium hydroxide in ethanol and water, followed by refluxing for 4 hours. The product is isolated by adjusting the pH with hydrochloric acid, resulting in a yellow-brown solid with a yield of 79% .
Industrial Production Methods
While specific industrial production methods for ferroceneacetic acid are not widely documented, the synthesis typically involves similar steps as the laboratory preparation, scaled up for industrial use. The process would involve careful control of reaction conditions and purification steps to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Ferroceneacetic acid undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form ferroceneacetic acid derivatives.
Reduction: It can be reduced to form ferroceneacetic alcohol.
Substitution: It can undergo substitution reactions where the acetic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like thionyl chloride can be used to convert the acetic acid group to an acyl chloride, which can then undergo further substitution reactions.
Major Products
Oxidation: Ferroceneacetic acid derivatives with various functional groups.
Reduction: Ferroceneacetic alcohol.
Substitution: Various substituted ferrocene derivatives depending on the reagents used.
Applications De Recherche Scientifique
Ferroceneacetic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which ferroceneacetic acid exerts its effects involves the generation of reactive oxygen species (ROS), particularly the hydroxyl radical (OH·), through Fenton catalysis. This process leads to oxidative stress in cells, which can damage cellular components such as DNA, proteins, and lipids. In cancer cells, this oxidative damage can induce cell death, making ferroceneacetic acid a potential anticancer agent .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ferrocene: The parent compound of ferroceneacetic acid, used in various applications including as a catalyst and in materials science.
Acetylferrocene: A precursor in the synthesis of ferroceneacetic acid.
Ferrocenemethanol: Another ferrocene derivative with similar redox properties.
Ferrocenecarboxaldehyde: A ferrocene derivative used in organic synthesis.
Uniqueness
Ferroceneacetic acid is unique due to its combination of the ferrocene moiety with an acetic acid group, which imparts distinct chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C12H12FeO2 |
|---|---|
Poids moléculaire |
244.07 g/mol |
InChI |
InChI=1S/C7H7O2.C5H5.Fe/c8-7(9)5-6-3-1-2-4-6;1-2-4-5-3-1;/h1-4H,5H2,(H,8,9);1-5H; |
Clé InChI |
DLJGQTUEZOSNKQ-UHFFFAOYSA-N |
SMILES canonique |
[CH]1[CH][CH][CH][CH]1.[CH]1[CH][CH][C]([CH]1)CC(=O)O.[Fe] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


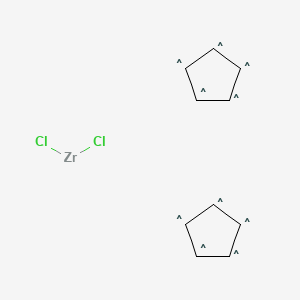
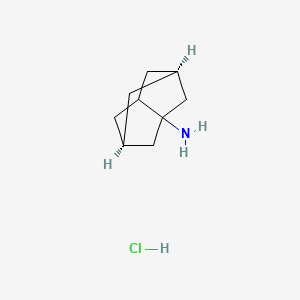
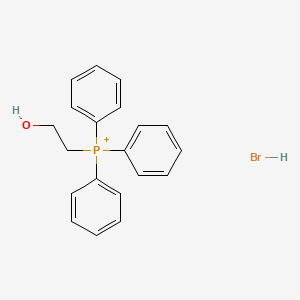
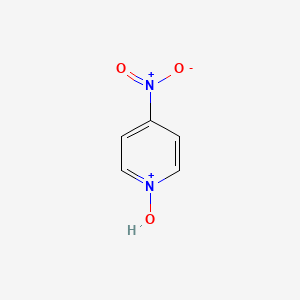

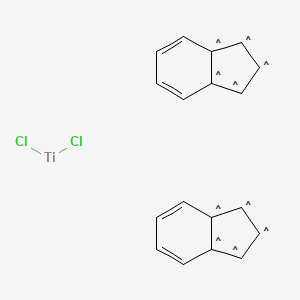
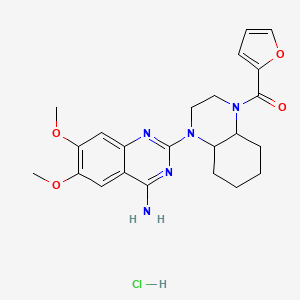
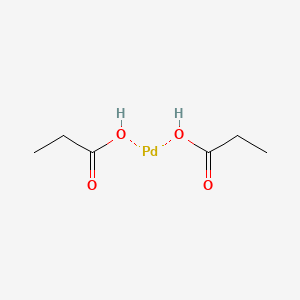
![1-(5-bromo-1-benzofuran-2-yl)-5-methyl-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octane-3,7-dione](/img/structure/B12060958.png)
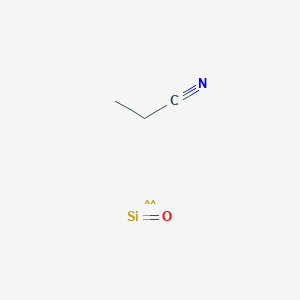
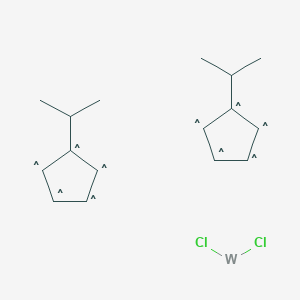
![[(3R,5S)-3,5-dimethyl-1-adamantyl]methanol](/img/structure/B12060978.png)
![(S)-4-tert-Butyl-2-[(SP)-2-(diphenylphosphino)ferrocenyl]-2-oxazoline, >=97%](/img/structure/B12060993.png)
